Grotan OX

Descripción

The exact mass of the compound Oxazolidine, 3,3'-methylenebis[5-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

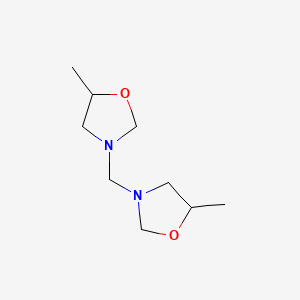

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8-3-10(6-12-8)5-11-4-9(2)13-7-11/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKGKERDFRIJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CO1)CN2CC(OC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051234 | |

| Record name | 3,3'-Methylenebis(5-methyloxazolidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxazolidine, 3,3'-methylenebis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

66204-44-2 | |

| Record name | Grotan OX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66204-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grotan OX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066204442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 3,3'-methylenebis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Methylenebis(5-methyloxazolidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-methylenebis[5-methyloxazolidine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENEBIS(5-METHYLOXAZOLIDINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01VGS53YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,3'-Methylenebis[5-methyloxazolidine]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Methylenebis[5-methyloxazolidine] (MBO) is a broad-spectrum biocide widely utilized for microbial control in various industrial applications, including metalworking fluids, water treatment, and as a preservative in coatings and paints.[1][2] Its efficacy stems from its function as a formaldehyde-releasing agent. This technical guide delineates the core mechanism of action of MBO, focusing on its chemical properties, the kinetics of formaldehyde release, and its subsequent antimicrobial effects. This document synthesizes available data to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial control.

Chemical and Physical Properties

3,3'-Methylenebis[5-methyloxazolidine] is a cyclic organic compound. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 66204-44-2 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless to pale yellow transparent liquid |

| Density (g/mL) | 1.00 - 1.20 |

| pH (1% aqueous solution) | 9.00 - 11.00 |

| Solubility | Soluble in water, dispersible in oil |

Source: WUHAN GLORY Co., Ltd.[1]

Core Mechanism of Action: Formaldehyde Release

The primary mechanism of antimicrobial action for 3,3'-methylenebis[5-methyloxazolidine] is the slow and sustained release of formaldehyde through hydrolysis.[2] In aqueous environments, the oxazolidine rings undergo cleavage, yielding formaldehyde and isopropanolamine.[2]

This controlled release of formaldehyde is critical to its function as a biocide, providing both a rapid antimicrobial effect and long-term protection.[1]

Hydrolysis and Formaldehyde Release Kinetics

The rate of formaldehyde release from MBO is dependent on environmental conditions, most notably pH. A study on the hydrolysis of a 1% solution of MBO demonstrated that the release of formaldehyde is most rapid in acidic conditions (pH 4), reaching its maximum release in just over 5 hours. At neutral (pH 7) and alkaline (pH 9) conditions, the rate of release is comparatively slower.

A visual representation of the hydrolysis process is provided below.

Antimicrobial Action of Released Formaldehyde

Once released, formaldehyde exerts its potent biocidal activity through non-specific alkylation of cellular macromolecules. Formaldehyde readily reacts with primary amino groups, sulfhydryl groups, and other nucleophilic sites found in proteins and nucleic acids (DNA and RNA).

This cross-linking of essential biomolecules disrupts normal cellular function, leading to microbial death. The key effects include:

-

Enzyme Inactivation: Cross-linking of enzymes leads to conformational changes and loss of catalytic activity, halting essential metabolic pathways.

-

Disruption of Membrane Integrity: Damage to membrane proteins can compromise the cell's structural integrity and transport functions.

-

DNA Damage: Formaldehyde can cause DNA-protein cross-links, inhibiting DNA replication and transcription, ultimately preventing cell division and leading to cell death.

The signaling pathway of formaldehyde's antimicrobial action is depicted below.

Antimicrobial Efficacy

Experimental Protocols

Determination of Antimicrobial Activity

Standardized methods are employed to evaluate the antimicrobial efficacy of MBO. A common protocol is the ASTM E-1259-05: Standard Test Method for Evaluation of Antimicrobial Agents in Aqueous Metalworking Fluids .

Experimental Workflow for ASTM E-1259-05:

-

Preparation of Inoculum: A mixed culture of relevant microorganisms (bacteria, yeast, fungi) is prepared and standardized.

-

Treatment: The test biocide (MBO) is added at various concentrations to the metalworking fluid.

-

Inoculation: The treated metalworking fluid is inoculated with the prepared microbial suspension.

-

Incubation: Samples are incubated under controlled conditions (temperature, agitation) for a specified period.

-

Enumeration: At regular intervals, aliquots are taken, serially diluted, and plated on appropriate growth media to determine the number of viable microorganisms.

-

Evaluation: The reduction in microbial count over time is calculated to determine the efficacy of the biocide.

References

Chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-methylenebis[5-methyloxazolidine] (CAS No. 66204-44-2), commonly known as MBO, is a bicyclic oxazolidine derivative recognized for its potent biocidal properties. It functions as a formaldehyde-releasing agent, exhibiting broad-spectrum efficacy against bacteria, yeasts, and molds.[1] Its primary applications are as a preservative in water-based industrial products such as metalworking fluids, paints, and coatings, as well as in water treatment systems.[1][2] While its industrial utility is well-established, its classification as a potential carcinogen necessitates careful handling and risk assessment.[3] This guide provides a comprehensive overview of the chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine], along with relevant experimental protocols and logical workflows.

Chemical and Physical Properties

The chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine] are summarized in the tables below. These properties are crucial for its application, formulation, and safety management.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow transparent liquid | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Density | 1.00 - 1.20 g/mL (range); 1.062 g/cm³ (specific) | [2][5] |

| Boiling Point | 247.6 °C at 760 mmHg | [5] |

| Flash Point | 70.1 °C | [5] |

| Vapor Pressure | 1.4 Pa at 25 °C | [2] |

| Solubility | Soluble in water, dispersible in oil | [6] |

| pH (1% aqueous solution) | 9.00 - 11.00 | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 66204-44-2 | [4] |

| EC Number | 266-235-8 | [5] |

| Synonyms | 5-methyl-3-({[5-methyl-1,3-oxazolidin-3-yl]methyl})-1,3-oxazolidine, Grotan OX | [6] |

Table 3: Spectral Data

| Spectral Data Type | Details |

| Nuclear Magnetic Resonance (NMR) | Publicly available experimental ¹H and ¹³C NMR spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases. |

| Infrared (IR) Spectroscopy | Publicly available experimental IR spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases. |

| Mass Spectrometry (MS) | Publicly available experimental mass spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases. |

Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological evaluation of 3,3'-methylenebis[5-methyloxazolidine] are outlined below.

Synthesis of 3,3'-methylenebis[5-methyloxazolidine]

The synthesis of 3,3'-methylenebis[5-methyloxazolidine] is achieved through a condensation reaction between isopropanolamine (1-amino-2-propanol) and formaldehyde.[1]

Materials:

-

Isopropanolamine

-

Formaldehyde (or paraformaldehyde)

-

Reaction vessel with a heating and stirring mechanism

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Isopropanolamine and formaldehyde are charged into the reaction vessel in a 2:3 molar ratio.[1]

-

The reaction mixture is heated to approximately 80°C with continuous stirring. The reaction is exothermic.[1]

-

The water formed during the condensation reaction is continuously removed by distillation to drive the equilibrium towards product formation.[1]

-

After the removal of water is complete, the crude product is purified by vacuum distillation to yield 3,3'-methylenebis[5-methyloxazolidine] as a colorless to pale yellow liquid.[1]

Toxicological Evaluation

Given its classification as a skin sensitizer and potential mutagen, standardized toxicological assays are critical. The following are representative protocols based on OECD guidelines.

This method is used to assess the potential of a substance to cause skin sensitization.[7][8]

Principle: The test involves a two-stage process: induction and challenge. During induction, the test substance is introduced to the immune system of guinea pigs. After a rest period, a challenge dose is applied to determine if a hypersensitive reaction occurs.[7]

Procedure:

-

Induction Phase:

-

Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.[8]

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance is applied topically to a freshly clipped area on the flank of both the test and control animals.[2]

-

-

Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after the challenge application. The severity of the skin reactions is graded.[2]

This assay is a widely used method to evaluate the mutagenic potential of a chemical.[10][11]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium.[12]

Procedure:

-

Preparation: The test substance is prepared in various concentrations. The bacterial tester strains are cultured overnight.

-

Exposure: The bacterial cultures are exposed to the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[11] This can be done using the plate incorporation method or the pre-incubation method.[12]

-

Incubation: The treated plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

Visualizations

The following diagrams illustrate key processes related to 3,3'-methylenebis[5-methyloxazolidine].

Synthesis and Hydrolysis Pathway

Caption: Synthesis and hydrolysis of 3,3'-methylenebis[5-methyloxazolidine].

Biocidal Action Workflow

Caption: Proposed mechanism of biocidal action via formaldehyde release.

Generalized Biocidal Efficacy Testing Workflow

Caption: A generalized workflow for testing biocidal efficacy.

References

- 1. 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE] - Ataman Kimya [atamanchemicals.com]

- 2. oecd.org [oecd.org]

- 3. youtube.com [youtube.com]

- 4. santos.com [santos.com]

- 5. pinpools.com [pinpools.com]

- 6. This compound | C9H18N2O2 | CID 128328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Skin sensitization test (oecd 406) | PPTX [slideshare.net]

- 10. nib.si [nib.si]

- 11. biosafe.fi [biosafe.fi]

- 12. The bacterial reverse mutation test | RE-Place [re-place.be]

The Formaldehyde-Releasing Mechanism of 3,3'-methylenebis[5-methyloxazolidine]: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-methylenebis[5-methyloxazolidine] is a widely utilized biocide and preservative known for its efficacy in controlling microbial growth in various industrial and consumer products. Its antimicrobial activity stems from its ability to release formaldehyde, a potent biocide. Understanding the precise mechanism and kinetics of this formaldehyde release is paramount for optimizing its application, ensuring safety, and complying with regulatory standards. This technical guide provides a comprehensive overview of the formaldehyde-releasing mechanism of 3,3'-methylenebis[5-methyloxazolidine], detailing the underlying chemical reactions, influencing factors, and analytical methodologies for its quantification.

Introduction

Formaldehyde-releasing agents are a class of antimicrobial preservatives that gradually decompose to release small amounts of formaldehyde, thereby inhibiting the growth of bacteria, yeasts, and molds. 3,3'-methylenebis[5-methyloxazolidine], a bis-oxazolidine compound, is a prominent member of this class. Its stability in formulation and controlled release of the active agent make it a versatile preservative. This document will delve into the core of its functionality: the hydrolysis-driven mechanism of formaldehyde release.

The Hydrolysis-Driven Formaldehyde-Releasing Mechanism

The release of formaldehyde from 3,3'-methylenebis[5-methyloxazolidine] is not a direct dissociation but rather a multi-step process initiated by hydrolysis. The presence of water is essential for the breakdown of the oxazolidine rings. The overall reaction is influenced by factors such as pH and temperature.

The proposed mechanism, based on studies of analogous bis-oxazolidine structures, involves a two-stage hydrolysis. The first stage involves the cleavage of the methylene bridge linking the two oxazolidine rings, followed by the hydrolysis of the individual oxazolidine rings.

Stage 1: Cleavage of the Methylene Bridge and Formation of Intermediates

In the presence of water, one of the oxazolidine rings of the bis-structure undergoes hydrolysis. This initial step is often the rate-limiting step and is subject to acid-base catalysis. The reaction proceeds through a hemiaminal intermediate, leading to the formation of a mono-oxazolidine species and a reactive N-hydroxymethyl derivative of the other oxazolidine.

Stage 2: Hydrolysis of the Mono-oxazolidine and Formaldehyde Release

The mono-oxazolidine intermediate and the N-hydroxymethyl derivative are less stable than the parent bis-oxazolidine and readily hydrolyze. The oxazolidine ring opens to form the corresponding amino alcohol (1-amino-2-propanol) and releases a molecule of formaldehyde.

Below is a diagrammatic representation of the proposed hydrolysis pathway:

Quantitative Data on Formaldehyde Release

The rate of formaldehyde release from 3,3'-methylenebis[5-methyloxazolidine] is significantly influenced by environmental conditions. While specific kinetic data for this compound is not extensively published, the general behavior of formaldehyde-releasers provides a strong indication of its performance.

| Parameter | Condition | Effect on Formaldehyde Release | General Trend |

| pH | Acidic (pH < 4) | Slower release rate | The oxazolidine nitrogen is protonated, increasing stability. |

| Neutral (pH 6-8) | Moderate release rate | Hydrolysis proceeds at a baseline rate. | |

| Alkaline (pH > 8) | Faster release rate | Hydroxide ions can catalyze the hydrolysis reaction. | |

| Temperature | Low (e.g., 4°C) | Very slow release rate | Reduced kinetic energy of molecules slows the reaction. |

| Ambient (e.g., 25°C) | Moderate release rate | A baseline for typical storage and use conditions. | |

| Elevated (e.g., 40°C) | Significantly faster release rate | Increased temperature provides the activation energy for hydrolysis. |

Experimental Protocols

The quantification of released formaldehyde is crucial for assessing the efficacy and safety of 3,3'-methylenebis[5-methyloxazolidine]. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization of the released formaldehyde.

Principle

Formaldehyde in an aqueous sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified by reverse-phase HPLC with a UV detector.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of formaldehyde released from a product containing 3,3'-methylenebis[5-methyloxazolidine].

Detailed Methodology

1. Reagents and Materials:

-

3,3'-methylenebis[5-methyloxazolidine] standard

-

Formaldehyde standard solution

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

pH buffers

-

Solid Phase Extraction (SPE) cartridges (DNPH-coated) or TGS tubes with DNPH

2. Sample Preparation and Hydrolysis:

-

Prepare aqueous solutions of 3,3'-methylenebis[5-methyloxazolidine] at known concentrations.

-

Adjust the pH of the solutions using appropriate buffers to the desired levels (e.g., pH 4, 7, 9).

-

Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) for specific time intervals.

3. Derivatization:

-

At each time point, take an aliquot of the sample solution.

-

Add an excess of acidic DNPH solution (e.g., DNPH in acetonitrile with phosphoric acid).

-

Allow the derivatization reaction to proceed in a controlled temperature environment (e.g., 40°C for 30 minutes).

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength of approximately 360 nm.

5. Quantification:

-

Prepare a calibration curve using standard solutions of formaldehyde-DNPH derivative of known concentrations.

-

Integrate the peak area of the formaldehyde-DNPH derivative in the sample chromatograms.

-

Calculate the concentration of released formaldehyde in the samples by comparing the peak areas with the calibration curve.

Conclusion

The formaldehyde-releasing mechanism of 3,3'-methylenebis[5-methyloxazolidine] is a controlled, hydrolysis-dependent process that is fundamental to its function as a preservative. The rate of formaldehyde release is intricately linked to the pH and temperature of the surrounding environment, allowing for a degree of modulation in its activity. Accurate quantification of the released formaldehyde is achievable through established analytical techniques, primarily HPLC with DNPH derivatization. For professionals in research, development, and quality control, a thorough understanding of this mechanism is essential for the effective and safe application of this important biocide.

Technical Guide: Structural Elucidation and Characterization of CAS 66204-44-2

An In-depth Analysis of 3,3'-methylenebis[5-methyloxazolidine]

Introduction

The compound identified by CAS number 66204-44-2 is chemically known as 3,3'-methylenebis[5-methyloxazolidine]. It is a bicyclic organic compound widely utilized in industrial applications as a broad-spectrum biocide and preservative. This technical guide provides a comprehensive overview of its structural elucidation and physicochemical characterization for researchers, scientists, and professionals in drug development and chemical manufacturing. This molecule is also known by various trade names, including Grotan OX.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of 3,3'-methylenebis[5-methyloxazolidine] are summarized below.

| Property | Value |

| IUPAC Name | 5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine |

| Synonyms | This compound, MBO, 3,3'-Methylenebis(5-methyloxazolidine) |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless to pale yellow transparent liquid |

| Boiling Point | 247.6 °C at 760 mmHg |

| Density | 1.00 - 1.20 g/mL |

| pH (1% aqueous solution) | 9.0 - 11.0 |

| Solubility | Soluble in water, dispersible in oil |

Table 1: Chemical Identity and Physicochemical Properties of CAS 66204-44-2.

Structural Elucidation

The structural confirmation of 3,3'-methylenebis[5-methyloxazolidine] relies on a combination of spectroscopic techniques. While detailed experimental data from peer-reviewed literature is limited, the expected analytical approaches are outlined below.

Synthesis

3,3'-methylenebis[5-methyloxazolidine] is synthesized through the condensation reaction of paraformaldehyde and 2-hydroxypropylamine. The reaction stoichiometry is crucial and typically involves a 3:2 molar ratio of the reactants. The process is characterized by being a UVCB substance (Substances of Unknown or Variable composition, Complex reaction products or Biological materials), indicating the product is a complex reaction mixture.

Spectroscopic Characterization

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. For 3,3'-methylenebis[5-methyloxazolidine], both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms.

Experimental Protocol (Hypothetical):

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling patterns of the different proton environments.

-

¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to determine the number and chemical shifts of unique carbon atoms.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Experimental Protocol (Hypothetical):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Determination of the parent molecular ion peak and analysis of the fragmentation pattern to identify characteristic fragments of the oxazolidine rings and the methylene bridge.

Analytical Characterization

The quantitative analysis of 3,3'-methylenebis[5-methyloxazolidine] in various matrices is essential for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

An HPLC method with Diode-Array Detection (DAD) is suitable for the determination of 3,3'-methylenebis[5-methyloxazolidine].

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

-

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

-

Sample Preparation: For analysis in industrial fluids, a sample clean-up step using a DNPH (2,4-Dinitrophenylhydrazine) cartridge may be employed to derivatize and extract the analyte.

Biological Activity and Applications

The primary application of 3,3'-methylenebis[5-methyloxazolidine] is as a biocide in various industrial formulations, including metalworking fluids, paints, and coatings. Its antimicrobial activity is attributed to the slow release of formaldehyde, which acts as a potent antimicrobial agent. Due to its industrial application, there is no established signaling pathway in a biological context relevant to drug development.

Conclusion

3,3'-methylenebis[5-methyloxazolidine] (CAS 66204-44-2) is a well-established industrial biocide. Its structural and analytical characterization can be performed using standard spectroscopic and chromatographic techniques. This guide provides an overview of the key methodologies and expected outcomes for the elucidation and characterization of this compound. Further research into publicly available, detailed experimental data would be beneficial for a more in-depth understanding.

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3,3'-methylenebis[5-methyloxazolidine]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-methylenebis[5-methyloxazolidine] (MBO), a heterocyclic compound synthesized from the condensation of isopropanolamine and formaldehyde, is a versatile molecule whose chemistry is dominated by its susceptibility to nucleophilic attack. Primarily known as a "formaldehyde releaser," its utility as a biocide and hydrogen sulfide (H₂S) scavenger is rooted in the ring-opening reactions of its oxazolidine moieties. This guide provides a comprehensive overview of the nucleophilic substitution reactions of MBO, detailing reaction mechanisms, experimental protocols for its synthesis, and a summary of its reactivity with various nucleophiles, including water (hydrolysis) and thiols. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and harnessing the reactivity of this important chemical entity.

Introduction

3,3'-methylenebis[5-methyloxazolidine] (MBO) is a bis-oxazolidine that serves as a key example of an N,O-acetal. Its structure, featuring two oxazolidine rings linked by a methylene bridge, renders the carbon atoms adjacent to the nitrogen and oxygen atoms electrophilic and thus susceptible to nucleophilic substitution.[1] These reactions typically proceed via a ring-opening mechanism, which is fundamental to its primary applications.

In aqueous environments, MBO undergoes slow decomposition back to its precursors, 1-aminopropan-2-ol and formaldehyde.[2] This controlled release of formaldehyde is the basis for its broad-spectrum biocidal activity against bacteria, fungi, and algae.[2] Furthermore, MBO is widely utilized in the oil and gas industry as a scavenger for hydrogen sulfide (H₂S), a toxic and corrosive gas.[3]

This technical guide will delve into the core aspects of MBO's reactivity, with a focus on its nucleophilic substitution reactions. It will provide detailed experimental protocols for its synthesis, outline the mechanisms of its key reactions, and present available data in a structured format to facilitate understanding and further research.

Synthesis of 3,3'-methylenebis[5-methyloxazolidine]

The synthesis of MBO is achieved through the condensation reaction of isopropanolamine and formaldehyde. The stoichiometry of the reactants is crucial; a 2:3 molar ratio of isopropanolamine to formaldehyde is typically employed to favor the formation of the bis-oxazolidine structure.[3] The reaction is generally carried out under dehydrating conditions to drive the equilibrium towards the product.

Experimental Protocols for MBO Synthesis

Below are detailed experimental protocols for the synthesis of MBO, with variations in formaldehyde source, reaction temperature, and duration.

Table 1: Summary of Synthesis Protocols for 3,3'-methylenebis[5-methyloxazolidine]

| Protocol | Isopropanolamine (molar eq.) | Formaldehyde (molar eq.) | Catalyst (molar eq.) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

| A | 1 | 1.4 (from 96% paraformaldehyde) | 1,1,3,3-tetramethylguanidine (0.002) | <120 (during addition), then 80 | 5 | 98.68 |

| B | 1 | 1.2 (from 37% formaldehyde solution) | 1,1,3,3-tetramethylguanidine (0.007) | <70 (during addition), then 70 | 4 | 97.07 |

| C | 1 | 1.8 (from 50% formaldehyde solution) | 1,1,3,3-tetramethylguanidine (0.002) | <120 (during addition), then 85 | 10 | 97.16 |

| D | 1 | 2.0 (from 37% formaldehyde solution) | 1,1,3,3-tetramethylguanidine (0.0065) | <110 (during addition), then 120 | 3 | 96.52 |

Protocol A: Synthesis using Paraformaldehyde

-

Materials:

-

Isopropanolamine (2 mol, 150 g)

-

96% Solid Paraformaldehyde (2.8 mol, 87.5 g)

-

1,1,3,3-tetramethylguanidine (0.004 mol, 0.46 g)

-

500 mL four-neck flask equipped with an electric stirrer and a condenser

-

-

Procedure:

-

Charge the four-neck flask with isopropanolamine and 1,1,3,3-tetramethylguanidine.

-

In an ice water bath, slowly add the solid paraformaldehyde to the flask, ensuring the temperature does not exceed 120 °C during the addition.

-

After the addition is complete, maintain the reaction mixture at 80 °C for 5 hours with stirring.

-

Cool the mixture to room temperature.

-

Remove water by reduced pressure distillation to obtain the target product.

-

Expected Yield: 180.45 g (98.68%)

-

Protocol B: Synthesis using Formaldehyde Solution

-

Materials:

-

Isopropanolamine (2 mol, 150 g)

-

37% Formaldehyde solution (2.4 mol, 194.59 g)

-

1,1,3,3-tetramethylguanidine (0.007 mol, 0.81 g)

-

1000 mL four-neck flask equipped with an electric stirrer and a condenser

-

-

Procedure:

-

Add isopropanolamine and 1,1,3,3-tetramethylguanidine to the four-neck flask.

-

In an ice water bath, slowly add the formaldehyde solution to the flask, keeping the temperature below 70 °C.

-

Once the addition is complete, maintain the reaction at 70 °C for 4 hours with stirring.

-

Cool the mixture to room temperature.

-

Distill off the water under reduced pressure to yield the final product.

-

Expected Yield: 181.54 g (97.07%)

-

Nucleophilic Substitution Reactions and Mechanisms

The reactivity of MBO is centered around the electrophilic nature of the C2 and C6' carbons of the oxazolidine rings. Nucleophilic attack on these carbons leads to ring opening.

Hydrolysis: Reaction with Water

In aqueous solutions, MBO is in a dynamic equilibrium with its ring-opened form, which ultimately leads to the release of formaldehyde and isopropanolamine.[1][2] This hydrolysis is the fundamental reason for its classification as a formaldehyde-releaser biocide.

Caption: Proposed mechanism for the hydrolysis of MBO.

Reaction with Thiols (Hydrogen Sulfide Scavenging)

MBO is an effective scavenger for H₂S. The reaction involves the nucleophilic attack of the hydrosulfide ion (HS⁻) on the oxazolidine ring, leading to the formation of less harmful and more stable products. The exact mechanism is complex and can lead to various sulfur-containing organic compounds. A plausible initial step involves the ring-opening of the oxazolidine.

Caption: Logical workflow for H₂S scavenging by MBO.

Reaction with Phenols and Amines

The reaction of MBO with other nucleophiles such as phenols and amines is anticipated to follow a similar ring-opening pathway. The lone pair of electrons on the oxygen of a phenol or the nitrogen of an amine can attack the electrophilic carbon of the oxazolidine ring. This would result in the formation of a new C-O or C-N bond, respectively, and the cleavage of the C-O bond within the ring. These reactions are of interest for the synthesis of novel functionalized molecules.

Visualization of Key Relationships

Caption: Overview of MBO's primary nucleophilic reactions.

Conclusion

3,3'-methylenebis[5-methyloxazolidine] is a reactive molecule with a chemistry defined by the susceptibility of its oxazolidine rings to nucleophilic attack. This reactivity is the basis for its important industrial applications as a biocide and an H₂S scavenger. While detailed quantitative data for many of its nucleophilic substitution reactions remain to be fully elucidated in the public domain, the established principles of N,O-acetal chemistry provide a robust framework for understanding its behavior. The experimental protocols for its synthesis are well-defined, allowing for its preparation in high yields. Further research into the kinetics and mechanisms of its reactions with a broader range of nucleophiles will undoubtedly open up new avenues for its application in organic synthesis and materials science.

References

Understanding the UVCB Nature of Oxazolidine Biocide Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) nature of oxazolidine biocide mixtures. These substances present unique challenges for chemical characterization, toxicological assessment, and regulatory compliance due to their inherent complexity. This document outlines the typical composition of these mixtures, details the experimental protocols for their analysis, and discusses the primary toxicological pathways associated with their use.

The UVCB Nature of Oxazolidine Biocides

Oxazolidine biocides are frequently classified as UVCB substances because they are not single, well-defined chemicals but rather complex mixtures. Their composition can vary depending on the specific manufacturing process, the ratio of starting materials, and the reaction conditions. The primary reaction involves the condensation of an amino alcohol with an aldehyde, most commonly formaldehyde.

The complexity arises from:

-

Incomplete Reactions: The manufacturing process may result in a mixture containing unreacted starting materials.

-

Side Reactions: The formation of various isomers and oligomers can occur.

-

Equilibrium Dynamics: The final product is often in equilibrium with its precursors and hydrolysis products, particularly in the presence of water.

This variability makes it challenging to define a precise chemical identity and composition, necessitating their classification as UVCB substances under regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.

Characterization and Composition of Oxazolidine Biocide Mixtures

The characterization of UVCB oxazolidine mixtures requires a combination of analytical techniques to identify and quantify the various components. A whole-substance approach is often employed for regulatory assessment, where the mixture is tested as a whole.

Table 1: Illustrative Composition of a UVCB Oxazolidine Biocide Mixture

| Constituent Group | Typical Concentration Range (%) | Analytical Method for Identification |

| Main Oxazolidine Components | 70 - 90% | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Unreacted Amino Alcohols | 1 - 10% | High-Performance Liquid Chromatography (HPLC), GC-MS |

| Free Formaldehyde | < 1% | HPLC with derivatization (e.g., DNPH method) |

| Water | 1 - 5% | Karl Fischer Titration |

| Oligomeric Byproducts | 1 - 15% | Gel Permeation Chromatography (GPC), Liquid Chromatography-Mass Spectrometry (LC-MS) |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and toxicological assessment of UVCB oxazolidine biocide mixtures.

Protocol 1: Compositional Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A representative sample of the oxazolidine biocide mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard is added for quantification.

-

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile and semi-volatile organic compounds. A temperature gradient is applied to ensure the elution of all components.

-

MS Detection: The eluting components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual chemical structures by comparison with spectral libraries and reference standards.

-

Quantification: The concentration of each identified component is determined by comparing its peak area to that of the internal standard.

Protocol 2: In Vitro Genotoxicity Assessment - Micronucleus Test

The genotoxic potential of UVCB oxazolidine biocide mixtures is a key toxicological endpoint, primarily due to their nature as formaldehyde-releasers.

-

Cell Culture: Human or mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured in a suitable medium.

-

Exposure: The cells are treated with various concentrations of the oxazolidine biocide mixture for a defined period (e.g., 3-4 hours). Positive and negative controls are included.

-

Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A statistically significant increase in micronuclei frequency compared to the negative control indicates a potential for genotoxicity.

Toxicological Signaling Pathways

The primary mode of action for the biocidal and toxicological effects of many UVCB oxazolidine mixtures is the release of formaldehyde through hydrolysis. Formaldehyde is a well-known cytotoxic and genotoxic agent.

dot

Caption: Hydrolysis of Oxazolidine and Subsequent Cellular Damage.

The released formaldehyde can readily cross cell membranes and interact with cellular macromolecules. The primary genotoxic effect is the formation of DNA-protein crosslinks, which can inhibit DNA replication and transcription, leading to mutations and cell death. Additionally, formaldehyde can induce oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cellular damage.

Experimental and Logical Workflows

The assessment of UVCB substances follows a structured workflow, from initial characterization to risk assessment.

dot

Caption: UVCB Assessment Workflow.

This workflow highlights the logical progression from understanding the chemical nature of the mixture to evaluating its potential hazards and risks. Each step generates crucial data for a comprehensive safety assessment and regulatory submission.

An In-Depth Technical Guide on the Broad-Spectrum Antimicrobial Activity of MBO Fungicide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Broad-Spectrum Antimicrobial Activity of 3,3'-Methylenebis(5-methyloxazolidine) (MBO)

Executive Summary

This document provides a detailed overview of the broad-spectrum antimicrobial agent 3,3'-Methylenebis(5-methyloxazolidine), commonly known as MBO. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and mechanisms of industrial biocides. MBO is recognized for its efficacy against a wide range of bacteria and, to a lesser extent, fungi (yeasts and molds).[1] Its primary applications are in industrial settings such as metalworking fluids, water treatment systems, coatings, and as a preservative in animal feed.[2] The antimicrobial activity of MBO is principally attributed to its nature as a formaldehyde-releasing agent. In aqueous environments, MBO undergoes slow hydrolysis, releasing formaldehyde, which is a potent biocide.[1] This document synthesizes the available technical data on MBO, including its chemical properties, proposed mechanism of action, and a discussion of its antimicrobial spectrum.

Chemical and Physical Properties

MBO is a colorless to pale-yellow transparent liquid.[2] It is soluble in water and can also be dispersed in oil-based formulations.[2] A 1% aqueous solution of MBO is alkaline, with a pH ranging from 9.0 to 11.0.[2]

| Property | Value | Reference |

| Chemical Name | 3,3'-Methylenebis(5-methyloxazolidine) | [2] |

| CAS Number | 66204-44-2 | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | Colorless to pale-yellow transparent liquid | [2] |

| Density | 1.00 - 1.20 g/mL | [2] |

| pH (1% aq. solution) | 9.00 - 11.00 | [2] |

| Boiling Point | ~247.6 °C | [2] |

| Vapor Pressure | 1.4 Pa at 25 °C | [2] |

Mechanism of Action

The primary mechanism of MBO's antimicrobial activity is through the slow release of formaldehyde upon hydrolysis in aqueous solutions.[1] Formaldehyde is a well-known biocide that inactivates microorganisms by alkylating amino and sulfhydryl groups of proteins and nitrogen atoms of purine bases. This non-specific action disrupts cellular functions and leads to cell death.

One source also suggests that the microbicidal activity of MBO can be detected by the presence of activated cells and the production of hydrogen peroxide, which would contribute to its antimicrobial effect through oxidative stress.[1]

Below is a diagram illustrating the proposed mechanism of action for MBO.

Caption: Proposed mechanism of MBO via formaldehyde release.

Broad-Spectrum Antimicrobial Activity

MBO is described as having broad-spectrum antimicrobial activity, with high efficacy against a wide variety of bacteria.[2] It is also noted to have a fungicidal effect and can inhibit the growth of yeasts and algae.[1] However, publicly available scientific literature lacks specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for specific fungal species. The information available is generally qualitative, emphasizing its effectiveness in industrial applications for preventing microbial growth.

Due to the absence of specific quantitative data in the public domain, a detailed table of MBO's activity against a spectrum of microorganisms cannot be provided at this time.

Experimental Protocols

A thorough search of scientific databases and literature has not yielded detailed, peer-reviewed experimental protocols specifically for the evaluation of the antimicrobial activity of MBO. For general guidance on assessing the efficacy of antimicrobial agents, researchers are directed to standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing and the American Society for Testing and Materials (ASTM) for evaluating biocides in various industrial applications.

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a biocide like MBO is presented below.

Caption: Generalized workflow for MIC determination.

Fungal Signaling Pathways

There is no information available in the public domain regarding the specific effects of MBO or its active component, formaldehyde, on fungal signaling pathways. The non-specific, multi-target nature of formaldehyde's biocidal activity suggests that it is unlikely to have a primary, targeted effect on a single signaling pathway in the way that many modern, targeted fungicides do. Its action is more akin to broad cellular poisoning rather than the specific inhibition of a key enzyme in a signaling cascade.

Conclusion

3,3'-Methylenebis(5-methyloxazolidine) (MBO) is an effective broad-spectrum antimicrobial agent, primarily used as an industrial biocide. Its mechanism of action is understood to be the slow release of formaldehyde in aqueous environments, leading to the non-specific alkylation of essential biomolecules in microorganisms and subsequent cell death. While its efficacy, particularly against bacteria, is well-established in industrial applications, there is a significant lack of detailed, quantitative data and peer-reviewed studies in the public scientific literature regarding its specific activity against a range of fungal species and its effects on fungal signaling pathways. Further research would be necessary to generate the specific data required for a more in-depth comparative analysis with other antifungal agents.

References

Thermal Decomposition Profile of 3,3'-methylenebis[5-methyloxazolidine]: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-methylenebis[5-methyloxazolidine] is a biocide and formaldehyde-releasing agent utilized across various industrial applications, including in metalworking fluids and as a hydrogen sulfide scavenger in the oil and gas industry. An understanding of its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and application, as well as for predicting its environmental fate. This technical guide synthesizes the available data on the thermal decomposition of 3,3'-methylenebis[5-methyloxazolidine], outlines a standard experimental protocol for its detailed analysis, and provides a visual representation of its decomposition pathway and the analytical workflow.

Introduction

3,3'-methylenebis[5-methyloxazolidine], often referred to as MBO, is a heterocyclic organic compound known for its efficacy as a preservative. Its mode of action relies on the slow release of formaldehyde, a potent biocide. The thermal stability of MBO is a key parameter influencing its application window and potential hazards. Elevated temperatures can accelerate the release of formaldehyde and lead to the formation of other decomposition products, impacting its performance and safety profile. This document provides a summary of the known thermal properties of MBO and a detailed methodology for its characterization.

Thermal Stability and Decomposition Products

Based on available safety data sheets and product information, 3,3'-methylenebis[5-methyloxazolidine] is reported to be thermally stable under normal conditions of use and storage.

General Thermal Stability

The compound is generally considered stable at elevated temperatures, with one source indicating stability up to 186°C[1]. However, another source suggests a lower threshold, with good thermal stability up to 80°C. It is important to note that the specific conditions under which these stability assessments were made are not detailed in the available literature.

Decomposition in Aqueous Environments

In the presence of water, 3,3'-methylenebis[5-methyloxazolidine] undergoes slow hydrolysis, leading to the release of its precursor molecules: 1-aminopropan-2-ol and formaldehyde[1]. This equilibrium reaction is a key aspect of its function as a formaldehyde-releasing biocide.

Hazardous Combustion Products

In the event of combustion, hazardous decomposition products are expected to include oxides of carbon (CO, CO₂) and oxides of nitrogen (NOx)[2].

Quantitative Thermal Analysis Data

A comprehensive search of publicly available scientific literature and safety data did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 3,3'-methylenebis[5-methyloxazolidine]. To facilitate further research and provide a framework for analysis, the following table presents a hypothetical data structure for reporting such findings.

| Parameter | Value | Units | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | Data Not Available | °C | TGA/DSC |

| Peak Decomposition Temperature (Tpeak) | Data Not Available | °C | TGA/DSC |

| Mass Loss at 100°C | Data Not Available | % | TGA |

| Mass Loss at 150°C | Data Not Available | % | TGA |

| Mass Loss at 200°C | Data Not Available | % | TGA |

| Final Residue at 600°C | Data Not Available | % | TGA |

| Enthalpy of Decomposition (ΔHdecomp) | Data Not Available | J/g | DSC |

Experimental Protocol for Thermal Analysis

The following section details a standard experimental protocol for the characterization of the thermal decomposition profile of 3,3'-methylenebis[5-methyloxazolidine] using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective

To determine the thermal stability, decomposition temperatures, mass loss profile, and thermal transitions of 3,3'-methylenebis[5-methyloxazolidine].

Instrumentation

-

Thermogravimetric Analyzer (TGA): Capable of heating to at least 600°C with a precision of ±1°C and a balance sensitivity of ±0.01%.

-

Differential Scanning Calorimeter (DSC): Capable of heating and cooling cycles from ambient temperature to at least 300°C with a sensitivity of ≤1 µW.

-

Sample Pans: Aluminum or platinum pans suitable for the respective instruments.

-

Purge Gas: High-purity nitrogen (99.999%) and dry air.

Sample Preparation

-

Ensure the 3,3'-methylenebis[5-methyloxazolidine] sample is homogenous.

-

Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan.

-

Record the exact sample weight.

TGA Experimental Procedure

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at various temperature points.

DSC Experimental Procedure

-

Place the sample pan and a reference pan (empty, sealed pan) in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 250°C) at a heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic or exothermic events, such as melting, boiling, or decomposition, and to quantify the enthalpy changes associated with these transitions.

Data Analysis

-

TGA Data:

-

Determine the initial decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Identify the temperature of the maximum rate of mass loss (Tpeak) from the peak of the first derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss for each decomposition step.

-

-

DSC Data:

-

Identify the peak temperatures of any endothermic or exothermic events.

-

Calculate the enthalpy of transitions (e.g., ΔHdecomp) by integrating the area under the respective peaks.

-

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Figure 1. Proposed Thermal Decomposition Pathway of 3,3'-methylenebis[5-methyloxazolidine].

Experimental Workflow for Thermal Analysis

Caption: Figure 2. Experimental Workflow for Thermal Analysis of 3,3'-methylenebis[5-methyloxazolidine].

Conclusion

While 3,3'-methylenebis[5-methyloxazolidine] is known to be thermally stable under typical application conditions, a detailed, quantitative understanding of its high-temperature decomposition profile is lacking in the public domain. The primary decomposition pathway in aqueous environments involves hydrolysis to formaldehyde and 1-aminopropan-2-ol. At higher temperatures, complete decomposition and combustion will lead to the formation of carbon and nitrogen oxides. The provided experimental protocol offers a standardized approach for researchers to conduct detailed thermal analyses, which will be crucial for a more comprehensive risk assessment and for optimizing the use of this biocide in various industrial settings. Further research is encouraged to populate the quantitative data table and to elucidate the precise mechanisms of thermal degradation.

References

Methodological & Application

Application Note: Analysis of 3,3'-Methylenebis[5-methyloxazolidine] in Fluids by HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative analysis of 3,3'-methylenebis[5-methyloxazolidine] (MBO) in various fluid matrices. MBO, a widely used biocide and hydrogen sulfide scavenger, is a formaldehyde-releasing agent. The primary analytical approach involves the hydrolysis of MBO and subsequent derivatization of the released formaldehyde with 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method provides high sensitivity and selectivity for the determination of MBO content.

Introduction

3,3'-Methylenebis[5-methyloxazolidine] is a broad-spectrum antimicrobial agent effective against bacteria, fungi, and algae.[1] It finds extensive application in water-based metalworking fluids, paints, coatings, and in the oil and gas industry as a hydrogen sulfide scavenger.[1][2] MBO functions by slowly releasing formaldehyde in aqueous environments, which is the active biocidal agent.[2] Monitoring the concentration of MBO is crucial for ensuring its efficacy, controlling dosage, and for regulatory compliance due to the potential health risks associated with formaldehyde.[3]

The most common and reliable method for the quantification of MBO is the indirect measurement of its formaldehyde content. This is achieved by hydrolyzing the MBO to release formaldehyde, which is then derivatized with DNPH to form a stable hydrazone. This derivative is chromophoric and can be readily detected and quantified by HPLC-DAD.

Principle of the Method

The analytical method is based on a two-step chemical reaction followed by chromatographic separation and detection.

-

Hydrolysis: In an aqueous environment, 3,3'-methylenebis[5-methyloxazolidine] undergoes hydrolysis to release formaldehyde and 5-methyl-oxazolidine.

-

Derivatization: The liberated formaldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative.

-

HPLC-DAD Analysis: The formaldehyde-DNPH derivative is separated from other sample components on a reversed-phase HPLC column and is detected by a Diode-Array Detector at its maximum absorbance wavelength. The concentration of the derivative, and therefore the original MBO concentration, is determined by comparing the peak area to that of a known standard.

Experimental Protocols

Reagents and Materials

-

3,3'-Methylenebis[5-methyloxazolidine] (analytical standard)

-

2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid (H₃PO₄), analytical grade

-

Formaldehyde solution, 37% (for standard preparation)

-

Syringe filters, 0.45 µm

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Diode-Array Detector (DAD)

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Standard Preparation

Formaldehyde Stock Standard (1000 µg/mL): Accurately weigh approximately 0.27 g of 37% formaldehyde solution into a 100 mL volumetric flask and dilute to volume with HPLC grade water. The exact concentration should be determined by titration.

Formaldehyde Working Standards: Prepare a series of working standards by serial dilution of the formaldehyde stock standard with HPLC grade water to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Derivatization of Standards: To 1 mL of each working standard, add 1 mL of a DNPH solution (typically 1 mg/mL in acidified acetonitrile). Vortex and allow the reaction to proceed at room temperature for at least 30 minutes.

Sample Preparation

The sample preparation procedure may vary depending on the fluid matrix. The following is a general protocol for aqueous-based fluids.

-

Accurately weigh an appropriate amount of the fluid sample into a volumetric flask.

-

Dilute the sample with HPLC grade water to a concentration that falls within the linear range of the method.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Take 1 mL of the filtered sample and add 1 mL of the DNPH derivatizing reagent.

-

Vortex the mixture and let it stand for at least 30 minutes to ensure complete derivatization.

-

The sample is now ready for HPLC analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | 0-2 min: 40% B2-10 min: 40-80% B10-12 min: 80% B12-15 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | 30 °C |

| Detection | DAD at 360 nm |

Quantitative Data

The performance of the HPLC-DAD method for the analysis of formaldehyde-DNPH is summarized in the table below. The data is a composite from various literature sources and should be verified during in-house method validation.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Method Validation

This analytical method should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Hydrolysis of 3,3'-Methylenebis[5-methyloxazolidine]

Caption: Hydrolysis pathway of 3,3'-methylenebis[5-methyloxazolidine].

Experimental Workflow for MBO Analysis

References

- 1. dnacih.com [dnacih.com]

- 2. LT015 Analysis of formaldehyde in clothing by HPLC with Pre-column Derivatization | Technical Information | GL Sciences [glsciences.com]

- 3. 3,3'-methylenebis[5-methyloxazolidine], CasNo.66204-44-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

Application Note: Gas Chromatography for the Characterization and Purity Assessment of 2-Methyl-3-Buten-2-Ol (MBO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-buten-2-ol (MBO), a volatile tertiary alcohol, is a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. It is also a significant biogenic volatile organic compound (BVOC) emitted by certain plants. The purity of MBO is critical for its use in synthesis, as impurities can lead to undesirable side reactions, lower yields, and final product contamination. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds, making it an ideal method for assessing the purity of MBO.

This application note provides a detailed protocol for the characterization and purity determination of MBO using gas chromatography with a flame ionization detector (GC-FID). The method is designed to be robust and suitable for routine quality control in a laboratory setting.

Potential Impurities in MBO

The impurity profile of MBO can vary depending on its synthetic route. Two common manufacturing processes are:

-

Partial hydrogenation of 2-methyl-3-butyn-2-ol: This process can lead to the presence of the starting material, 2-methyl-3-butyn-2-ol, and the over-hydrogenated product, 2-methyl-2-butanol.

-

Reaction of isoprene with a hydrohalide followed by hydrolysis: This route may result in residual isoprene, as well as byproducts like prenol and polymerized isoprene.[1]

Therefore, a robust GC method must be able to separate MBO from these potential impurities.

Experimental Protocol: GC-FID Analysis of MBO

This protocol outlines the steps for the quantitative analysis of MBO purity.

3.1. Instrumentation and Materials

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler.

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium (99.999% purity).

-

Gases for FID: Hydrogen and Air (high purity).

-

Vials: 2 mL amber glass vials with PTFE/silicone septa.

-

Solvent: Dichloromethane (DCM), HPLC grade.

-

Reference Standard: 2-Methyl-3-buten-2-ol (≥99.5% purity).

-

Internal Standard (IS): n-Hexanol (≥99% purity).

3.2. Preparation of Solutions

-

Internal Standard Stock Solution (ISS): Accurately weigh approximately 100 mg of n-hexanol and dissolve it in 100 mL of DCM to obtain a concentration of 1 mg/mL.

-

Standard Solution: Accurately weigh approximately 100 mg of MBO reference standard into a 100 mL volumetric flask. Add 10.0 mL of the ISS and dilute to volume with DCM. This will result in a final concentration of approximately 1 mg/mL for MBO and 0.1 mg/mL for the internal standard.

-

Sample Solution: Accurately weigh approximately 100 mg of the MBO sample to be tested into a 100 mL volumetric flask. Add 10.0 mL of the ISS and dilute to volume with DCM.

3.3. Gas Chromatography Conditions

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 50 °C (hold for 2 min) |

| Ramp: 10 °C/min to 150 °C (hold for 2 min) | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

3.4. Data Analysis and Purity Calculation

The purity of the MBO sample is determined by the area percent method, corrected by the response factor of the internal standard.

-

Identification: Identify the peaks in the chromatogram by comparing the retention times with the standard solution.

-

Integration: Integrate the peak areas for MBO, the internal standard, and all identified impurities.

-

Calculation: The percentage purity of MBO is calculated using the following formula:

Where:

-

Area_MBO is the peak area of 2-methyl-3-buten-2-ol.

-

Total_Area_All_Peaks is the sum of the areas of all peaks in the chromatogram.

-

Area_Solvent is the peak area of the solvent (DCM).

-

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the GC-FID analysis of a standard and a sample of MBO.

| Compound | Retention Time (min) | Peak Area (Standard) | Peak Area (Sample) | Concentration (mg/mL) - Standard | % Area (Sample) |

| Isoprene | 2.5 | - | 5,000 | - | 0.05 |

| 2-Methyl-3-buten-2-ol (MBO) | 5.2 | 1,050,000 | 9,850,000 | 1.0 | 99.50 |

| 2-Methyl-2-butanol | 6.8 | - | 15,000 | - | 0.15 |

| n-Hexanol (IS) | 8.1 | 110,000 | 112,000 | 0.1 | - |

| 2-Methyl-3-butyn-2-ol | 9.5 | - | 30,000 | - | 0.30 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-FID analysis of MBO.

Caption: Workflow for MBO Purity Analysis by GC-FID.

The logical relationship for determining the purity of MBO can be visualized as follows:

Caption: Logical Flow for MBO Purity Determination.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the characterization and purity assessment of 2-methyl-3-buten-2-ol. By employing a standard non-polar capillary column and a flame ionization detector, this method can effectively separate MBO from its potential process-related impurities and degradation products. The provided workflow and data analysis procedures ensure accurate and reproducible results, which are essential for quality control in research, development, and manufacturing environments. Proper method validation should be performed in accordance with internal SOPs and relevant regulatory guidelines to ensure the suitability of this method for its intended purpose.

References

Application of MBO (3,3'-methylenebis(5-methyloxazolidine)) as a Biocide in Aqueous Metalworking Fluids

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous metalworking fluids (MWFs) are essential for many machining processes, providing cooling, lubrication, and corrosion inhibition. However, their aqueous nature and the presence of organic components make them highly susceptible to microbial contamination. Uncontrolled microbial growth, primarily from bacteria and fungi, can lead to a range of issues including fluid degradation, foul odors, biofilm formation, and potential health risks for operators. Effective microbial control is therefore critical to maintaining the performance and extending the service life of MWFs.

3,3'-methylenebis(5-methyloxazolidine), commonly known as MBO, is a broad-spectrum biocide widely used to control microbial growth in aqueous metalworking fluids. As a formaldehyde-releasing agent, MBO provides effective and long-lasting protection against a wide range of microorganisms, including bacteria, yeast, and fungi. Its efficacy against problematic microbes such as sulfate-reducing bacteria (SRB) and Pseudomonas species makes it a valuable tool in MWF formulation and maintenance.[1]

These application notes provide detailed information on the use of MBO in aqueous metalworking fluids, including its mechanism of action, efficacy data, and protocols for performance evaluation.

Physicochemical Properties of MBO

MBO is a liquid substance with the following typical properties:

| Property | Value |

| Chemical Name | 3,3'-methylenebis(5-methyloxazolidine) |

| CAS Number | 66204-44-2 |

| Appearance | Colorless to light yellow liquid |

| Odor | Amine-like |

| Solubility | Soluble in water and dispersible in oil |

| pH (1% aqueous solution) | 9.0 - 11.0 |

| Stability | Stable at elevated temperatures (up to 186°C) and over a wide pH range (7-11).[2] |

Mechanism of Action

MBO's biocidal activity is derived from its ability to slowly release formaldehyde in the presence of water through hydrolysis. Formaldehyde is a potent, non-specific biocide that kills microorganisms by cross-linking proteins and nucleic acids, disrupting essential cellular functions and leading to cell death. The slow-release mechanism ensures a sustained antimicrobial effect, providing long-term protection for the metalworking fluid.

Caption: Hydrolysis of MBO to release formaldehyde, leading to microbial cell death.

Efficacy Data

MBO demonstrates broad-spectrum efficacy against a variety of microorganisms commonly found in contaminated metalworking fluids.

Table 1: General Efficacy of MBO

| Microorganism Type | Efficacy | Notes |

| Bacteria | Highly Effective | Particularly effective against Pseudomonas species and sulfate-reducing bacteria (SRB).[1] |

| Fungi | Effective | Controls the growth of common fungal spoilers. |

| Yeast | Effective | Inhibits the proliferation of yeast. |

| Algae | Effective | Prevents the growth of algae in the system. |

While specific log reduction data from peer-reviewed literature is limited, industry data indicates that MBO, at typical use concentrations, can achieve significant reductions in microbial populations. For effective control, a target of a 3 to 5 log reduction in the initial bacterial population is often desired.[3]

Application and Dosage Recommendations

MBO can be incorporated into MWF concentrates or added "tank-side" to diluted fluids. The required concentration will vary depending on the fluid type, the severity of microbial contamination, and the operating conditions.

Table 2: Recommended Dosage of MBO

| Application | Recommended Concentration |

| In MWF Concentrate | 2.0% - 5.0% by weight |

| In Diluted MWF (Working Fluid) | 0.04% - 0.2% by weight (400 - 2000 ppm) |

It is crucial to start with a clean system to ensure the optimal performance of MBO. If a system is heavily contaminated, it should be cleaned and flushed before the initial charge of treated MWF.

Experimental Protocols

The following protocols are based on industry-standard methods, such as ASTM E2275, for evaluating the efficacy of biocides in metalworking fluids.

Protocol 1: Microbial Challenge Test

Objective: To evaluate the efficacy of MBO in a metalworking fluid formulation against a mixed microbial inoculum.

Materials:

-

Test metalworking fluid formulation

-

MBO biocide

-

Sterile containers (e.g., flasks or beakers)

-

Mixed microbial inoculum (can be sourced from a spoiled MWF sample or a culture collection)

-